molecular formula C13H8FN B059359 2-(3-Fluorophenyl)benzonitrile CAS No. 1352318-38-7

2-(3-Fluorophenyl)benzonitrile

Cat. No.: B059359
CAS No.: 1352318-38-7
M. Wt: 197.21 g/mol
InChI Key: TWLRDJROKMCJIU-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)benzonitrile, also known as 3’-fluoro-[1,1’-biphenyl]-2-carbonitrile, is an organic compound with the molecular formula C13H8FN. This compound is characterized by the presence of a fluorine atom attached to the phenyl ring and a nitrile group attached to the biphenyl structure. It is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-fluorobenzaldehyde with benzyl cyanide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures. Another method involves the use of palladium-catalyzed cross-coupling reactions, where 3-fluorophenylboronic acid reacts with 2-bromobenzonitrile under Suzuki-Miyaura coupling conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of green chemistry principles, such as employing ionic liquids as solvents and catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Fluorophenyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products:

Scientific Research Applications

2-(3-Fluorophenyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)benzonitrile largely depends on its application. In biological systems, the compound can interact with various molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards specific targets. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

  • 2-Fluorobenzonitrile
  • 3-Fluorobenzonitrile
  • 4-Fluorobenzonitrile

Comparison: 2-(3-Fluorophenyl)benzonitrile is unique due to the specific positioning of the fluorine atom and the nitrile group on the biphenyl structure. This unique arrangement imparts distinct chemical and physical properties, such as higher stability and reactivity compared to its isomers. The compound’s ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industrial settings .

Biological Activity

2-(3-Fluorophenyl)benzonitrile, also known as 3’-fluoro-[1,1’-biphenyl]-2-carbonitrile, is an organic compound with significant potential in various biological applications. This article delves into its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships (SAR), and comparisons with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C13H8FN
  • IUPAC Name : this compound
  • CAS Number : 1352318-38-7

The compound features a fluorine atom attached to a phenyl ring and a nitrile group linked to a biphenyl structure. This unique arrangement enhances its chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study comparing various fluoroaryl derivatives demonstrated its effectiveness against several bacterial strains, particularly Staphylococcus aureus.

Inhibition Zones and Minimum Inhibitory Concentrations (MIC)

The antimicrobial efficacy was assessed using the disc diffusion method, where the following results were observed:

CompoundInhibition Zone (mm)MIC (µM)
This compound1532
MA-11151632
MA-11161664
MA-1113-128

These findings suggest that the presence of the fluorine atom significantly enhances the compound's antibacterial activity compared to non-fluorinated analogs .

Anticancer Properties

In addition to its antimicrobial potential, this compound is being investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells by interacting with specific molecular targets involved in cell signaling pathways.

The mechanism of action appears to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Interaction : Its structure allows it to bind selectively to certain receptors, modulating their activity.

The fluorine substitution increases binding affinity, enhancing its efficacy as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have shown that:

  • Fluorine Substitution : The introduction of fluorine into the phenyl group significantly increases antimicrobial activity.
  • Nitrile Group : The nitrile moiety contributes to hydrogen bonding interactions, which may enhance binding to biological targets.

This knowledge aids in designing more potent derivatives by modifying the existing structure .

Comparison with Related Compounds

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

CompoundAntimicrobial ActivityAnticancer Activity
2-FluorobenzonitrileModerateLow
3-FluorobenzonitrileLowModerate
4-FluorobenzonitrileLowLow
This compound High Promising

This table illustrates that the unique positioning of the fluorine atom in this compound contributes to its superior biological activities compared to its isomers.

Case Studies and Research Findings

Recent studies have highlighted the ongoing research into the biological applications of this compound. For instance:

  • Antimicrobial Efficacy Study : A comprehensive evaluation demonstrated that derivatives of fluoroaryl compounds, including this compound, exhibited significant inhibition against S. aureus, with varying MIC values indicating potential for further development as antimicrobial agents .
  • Cancer Cell Proliferation Inhibition : Preliminary data from cell line assays suggest that this compound may reduce proliferation rates in specific cancer types, warranting further investigation into its mechanisms and potential therapeutic applications .

Properties

IUPAC Name

2-(3-fluorophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN/c14-12-6-3-5-10(8-12)13-7-2-1-4-11(13)9-15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLRDJROKMCJIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362694
Record name 2-(3-Fluorophenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-38-7
Record name 3′-Fluoro[1,1′-biphenyl]-2-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352318-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Fluorophenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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